Product packaging for Ethyl 4-chloro-2-(trifluoromethyl)benzoate(Cat. No.:CAS No. 773139-28-9)

Ethyl 4-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B2431046
CAS No.: 773139-28-9
M. Wt: 252.62
InChI Key: KBLCHLKFRRSXGA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)benzoate is a fluorinated benzoate ester compound serving as a versatile synthetic intermediate and building block in organic chemistry and materials science research . The molecular structure incorporates both chloro and trifluoromethyl substituents on the aromatic ring, which can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable template for designing more complex molecules . Researchers utilize this scaffold in the development of active ingredients, as demonstrated by its structural similarity to Ethyl Acifluorfen, a known herbicide . The ester functional group is a common precursor to other valuable derivatives; for instance, it can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like acyl chlorides, which are highly reactive intermediates used in forming amides and esters . As a benzoate derivative, it is particularly useful in pharmaceutical research for creating proprietary compounds and in material science for synthesizing novel organic frameworks. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClF3O2 B2431046 Ethyl 4-chloro-2-(trifluoromethyl)benzoate CAS No. 773139-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCHLKFRRSXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Chloro 2 Trifluoromethyl Benzoate

Esterification of 4-chloro-2-(trifluoromethyl)benzoic Acid Precursors

The most direct route to Ethyl 4-chloro-2-(trifluoromethyl)benzoate is the esterification of its corresponding carboxylic acid, 4-chloro-2-(trifluoromethyl)benzoic acid. This transformation is a cornerstone of its synthesis, with various protocols developed to maximize efficiency.

The Fischer-Speier esterification is a classic and widely employed method for converting carboxylic acids into esters. anko.com.tw This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. anko.com.tw In the context of this compound synthesis, the precursor 4-chloro-2-(trifluoromethyl)benzoic acid is refluxed with ethanol (B145695), using a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. anko.com.twuomustansiriyah.edu.iq

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. anko.com.tw A subsequent nucleophilic attack by the ethanol molecule forms a tetrahedral intermediate. anko.com.tw Following a proton transfer and the elimination of a water molecule, the final ester is formed, and the acid catalyst is regenerated. anko.com.twuomustansiriyah.edu.iq

Optimizing reaction conditions is crucial for enhancing the yield and efficiency of the esterification process while minimizing reaction times. academicpublishers.org Research into the esterification of substituted benzoic acids has identified several key parameters that can be fine-tuned.

Catalyst Selection: While traditional mineral acids like sulfuric acid are effective, they can present challenges in separation and waste disposal. ijstr.org To address this, heterogeneous solid acid catalysts, such as modified Montmorillonite K10 clay, have been utilized. ijstr.org These catalysts are easily separable from the reaction mixture and can be recycled. ijstr.org Another approach involves the use of moisture-tolerant zirconium complexes, which have demonstrated catalytic activity in the esterification of benzoic acids under ambient atmospheres. nih.govrug.nl

Reaction Medium and Temperature: Solvent-free conditions are often preferred to simplify purification and reduce environmental impact. ijstr.org Microwave-assisted synthesis has emerged as a powerful tool for dramatically reducing reaction times compared to conventional heating methods. academicpublishers.org By systematically varying parameters such as temperature and reaction time under sealed-vessel microwave conditions, significant improvements in yield can be achieved. academicpublishers.org

Process Optimization Models: The Taguchi method, a statistical approach, has been successfully applied to optimize the catalytic esterification of fluorinated aromatic carboxylic acids. rsc.org This model allows for the systematic evaluation of multiple variables to find the optimal conditions, achieving a high degree of accuracy and predictability in reaction outcomes. rsc.org

Table 1: Factors for Optimizing Esterification of Substituted Benzoic Acids

Parameter Traditional Method Optimized Approach Benefit Source(s)
Catalyst Concentrated H₂SO₄ Zirconium complexes, Modified Montmorillonite K10 Moisture tolerance, easy separation, reusability nih.gov, rug.nl, ijstr.org
Heating Conventional Reflux Sealed-Vessel Microwave Reduced reaction time, enhanced yields academicpublishers.org
Solvent Organic Solvents Solvent-Free Conditions Simplified purification, reduced waste ijstr.org
Methodology Trial and Error Taguchi Statistical Model Systematic optimization, high predictability rsc.org

Electrochemical Synthetic Routes to Benzoate (B1203000) Intermediates

Electrochemical synthesis offers a "greener" alternative to classical organic reactions by using electrons, which are non-polluting reagents, to drive chemical transformations. researchgate.net This approach can be applied to the synthesis of intermediates required for producing benzoate derivatives. While direct electrochemical esterification is less common, electrochemical methods can be used to synthesize key precursors or related compounds under mild conditions. researchgate.net

For instance, electrochemical reactions can be carried out in room temperature ionic liquids, which can serve as both the solvent and the supporting electrolyte. researchgate.net This methodology has been successfully used to generate active reagents for subsequent chemical transformations. researchgate.net An example is the electrochemical generation of a superoxide (B77818) anion, which can act as both a base and an oxidant in the amidation of benzoin, yielding benzamides in very good yields. researchgate.netuniroma1.it Such strategies highlight the potential of electrochemistry to create valuable intermediates from benzoate precursors through clean and efficient processes. researchgate.netuniroma1.it

Novel Fluorination Strategies in Related Benzoate Synthesis

The introduction of fluorine or trifluoromethyl groups into aromatic rings is a critical step in synthesizing the precursors for many fluorinated benzoates. researchgate.net The unique properties imparted by fluorine often enhance the biological activity and physicochemical properties of molecules. researchgate.net Recent advancements have led to the development of novel fluorination strategies that offer greater efficiency and selectivity.

One major area of development is in deoxygenative fluorination, where carboxylic acids are directly converted to acyl fluorides, which are valuable intermediates. nih.gov This avoids the need for pre-functionalization steps. nih.gov Another modern approach involves the use of electrophilic fluorinating reagents like Selectfluor™, which has been used to efficiently synthesize fluorinated heterocycles. nih.gov

Furthermore, innovative strategies such as dearomatization-rearomatization have been developed to generate benzoyl fluorides from readily available phenols. rsc.org This method proceeds under mild, transition-metal-free conditions, expanding the toolkit for accessing fluorinated aromatic compounds. rsc.org These advanced fluorination methods are instrumental in the synthesis of complex fluorinated molecules, including the precursors to this compound.

Industrial Production and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires a focus on cost-effectiveness, safety, and scalability. For compounds like this compound, the industrial synthesis of its precursor, 4-chloro-2-(trifluoromethyl)benzoic acid, is a key consideration.

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Chloro 2 Trifluoromethyl Benzoate

Nucleophilic Substitution Reactions at the Aryl Halide Position

The chlorine atom on the aromatic ring of Ethyl 4-chloro-2-(trifluoromethyl)benzoate can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the ester function, is crucial for activating the ring towards this type of reaction.

Reactions with Thiolates and Other Nucleophiles

The reaction of heteroaryl halides with thiols to form thioethers is a well-established transformation that typically proceeds smoothly. nih.gov For electron-deficient arenes, like this compound, these SNAr reactions can occur without the need for additional activating groups. nih.gov The reaction with a nucleophile, such as a thiolate (RS⁻), involves the attack of the nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The subsequent loss of the chloride ion yields the final substitution product.

Commonly, these reactions are carried out in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate (K₂CO₃) at temperatures ranging from room temperature to 100 °C. nih.gov

Table 1: Expected Nucleophilic Aromatic Substitution with Thiolates

Reactant Nucleophile Reagents/Conditions Expected Product
This compound Sodium thiophenolate (NaSPh) K₂CO₃, DMAc, 80 °C Ethyl 4-(phenylthio)-2-(trifluoromethyl)benzoate

Regioselectivity and Steric Hindrance Effects

The regioselectivity of nucleophilic aromatic substitution is dictated by the positions of the electron-withdrawing groups, which stabilize the negative charge in the Meisenheimer intermediate. In this compound, both the trifluoromethyl group (in the ortho position to the chlorine) and the ester group (in the meta position) contribute to activating the chlorine at the C-4 position for substitution.

Transformations of the Ester Functional Group

The ethyl ester group is a versatile handle for further molecular modification, allowing for its conversion into alcohols, carboxylic acids, or other esters.

Reduction to Corresponding Alcohols

Esters can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, while sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgchemistrysteps.comumass.edu

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A final workup step with water or dilute acid protonates the alkoxide to yield the primary alcohol, [4-chloro-2-(trifluoromethyl)phenyl]methanol. chemistrysteps.com

Table 2: Reduction of this compound

Reactant Reagent Solvent Product

Hydrolysis to Carboxylic Acids

Ester hydrolysis is the conversion of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), the hydroxide ion acts as a nucleophile. acs.org It attacks the ester carbonyl, forming a tetrahedral intermediate. The elimination of the ethoxide ion yields the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final product, 4-chloro-2-(trifluoromethyl)benzoic acid. acs.orggoogle.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol (B145695) is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid. Theoretical studies on the similar compound ethyl benzoate (B1203000) support this mechanism. researchgate.net

Table 3: Hydrolysis of this compound

Reaction Type Reagents/Conditions Intermediate Product Final Product
Base-Promoted 1. LiOH, THF/H₂O 2. H₃O⁺ Lithium 4-chloro-2-(trifluoromethyl)benzoate 4-chloro-2-(trifluoromethyl)benzoic acid

Transesterification Studies

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium process is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

Base-Catalyzed Transesterification: In the presence of a catalytic amount of an alkoxide base (e.g., sodium methoxide, NaOCH₃), the methoxide ion attacks the carbonyl group of the ethyl ester. The resulting tetrahedral intermediate expels the ethoxide ion to form the new methyl ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄ in methanol), the carbonyl oxygen is protonated, activating the ester. The new alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers and elimination of ethanol, the methyl ester is formed. masterorganicchemistry.com

Table 4: Transesterification of this compound

Catalyst Type Alcohol Reagents/Conditions Expected Product
Base-Catalyzed Methanol NaOCH₃ (cat.), Methanol (excess) Mthis compound

Cross-Coupling Reactions of the Aryl Halide Moiety

The chlorine substituent on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an aryl halide, is a powerful tool in organic synthesis. nih.gov This palladium-catalyzed reaction is widely used for its mild conditions and tolerance of a broad range of functional groups. nih.gov

In the context of this compound, the chloro group can participate in Suzuki-Miyaura coupling. While specific studies on this exact ester are not extensively detailed, research on structurally similar compounds, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives, demonstrates the feasibility of this transformation. researchgate.net These studies show that the chloro substituent can be efficiently coupled with various aryl and heteroaryl boronic acids under microwave irradiation, utilizing a palladium(0) catalyst. researchgate.net

A typical catalytic system for such a reaction involves a palladium catalyst, a phosphine ligand, and a base. For instance, the coupling of related aryl chlorides has been successfully achieved using a PdCl2(AtaPhos)2 complex with cesium carbonate as the base in a toluene/water solvent system. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Parameter Condition Reference
Catalyst Palladium(II) Acetate / Xantphos researchgate.net
Base Potassium Carbonate researchgate.net
Solvent Not Specified researchgate.net
Irradiation Microwave researchgate.net

This table represents typical conditions used for similar substrates, illustrating a general approach.

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the aryl chloride moiety of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These methods expand the synthetic utility of the compound, allowing for the introduction of diverse functional groups.

Heck-Type Reactions: Palladium-catalyzed Heck-type reactions can be used to form carbon-carbon bonds between the aryl halide and alkenes. beilstein-journals.org This reaction typically involves a palladium catalyst, a base, and a phosphine ligand.

Sonogashira Coupling: This reaction enables the coupling of the aryl chloride with terminal alkynes, providing access to substituted alkynyl aromatic compounds. Studies on related chloro-purine derivatives have shown successful Sonogashira coupling under microwave irradiation with palladium(0) catalysis. researchgate.net

C-O Cross-Coupling: Palladium-catalyzed C–O cross-coupling reactions can be employed to synthesize aryl ethers from aryl bromides and fluorinated alcohols. nih.gov While this has been demonstrated with aryl bromides, similar reactivity could be expected with activated aryl chlorides under appropriate conditions. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations, as they can be influenced by the electronic nature of the substituents on the benzoate ring. nih.govmdpi.com

Reactivity of the Trifluoromethyl Group within the Benzoate Framework

The trifluoromethyl (CF3) group is a key substituent that significantly influences the chemical and biological properties of the molecule. Its strong electron-withdrawing nature and high lipophilicity are defining features. beilstein-journals.orgnih.gov

Electronic Influence on Aromatic Reactivity

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This has a profound deactivating effect on the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. youtube.comlibretexts.org

Inductive Effect: The strong inductive (-I) effect of the CF3 group withdraws electron density from the aromatic ring, reducing its nucleophilicity. beilstein-journals.org This deactivation makes reactions with electrophiles slower compared to benzene. youtube.com

Directing Effect: For electrophilic aromatic substitution, the trifluoromethyl group is a meta-director. When an electrophile attacks the ring, the carbocation intermediates formed during ortho and para attack are destabilized because the positive charge is placed adjacent to the electron-withdrawing CF3 group. The intermediate for meta attack keeps the positive charge further away, making it the most stable and favored pathway. youtube.com

This strong deactivating and meta-directing influence is a critical consideration in any synthetic strategy involving electrophilic attack on the benzoate ring.

Biocatalytic Transformations and Degradation Pathways

The presence of the trifluoromethyl group also affects the molecule's interaction with biological systems, including microbial degradation.

Research on the biodegradation of meta- and para-trifluoromethyl-benzoates by aerobic bacteria has shown that these compounds can be partially metabolized. nih.gov The catabolic pathway often involves a dioxygenase enzyme that leads to ring-fission. However, this process can result in the accumulation of a biochemically resistant intermediate, a trifluoromethyl muconate semialdehyde, which halts further degradation. nih.gov

In other biocatalytic studies, certain microorganisms have demonstrated the ability to transform trifluoromethyl-substituted benzoic acids. For example:

The fungus Cunninghamella elegans can efficiently reduce trifluoromethyl-substituted benzoic acids to the corresponding benzyl (B1604629) alcohols. tandfonline.com

The soil bacterium Streptomyces sp. JCM9888 can convert these benzoic acids into the corresponding benzamides. tandfonline.com

These transformations highlight the potential for using biocatalysts to perform specific chemical modifications on the benzoate structure, which may offer sustainable alternatives to traditional chemical methods. tandfonline.com

Table 2: Observed Biotransformations of Trifluoromethyl-Substituted Benzoic Acids

Microorganism Substrate Product Reference
Cunninghamella elegans Trifluoromethyl benzoic acids Benzyl alcohols tandfonline.com
Streptomyces sp. JCM9888 Trifluoromethyl benzoic acids Benzamides tandfonline.com

Electrophilic Aromatic Substitution on the Benzoate Ring System

Electrophilic aromatic substitution (EAS) on the ring of this compound is significantly influenced by the directing effects of the three existing substituents: the chloro group, the trifluoromethyl group, and the ethyl ester group. masterorganicchemistry.com

Trifluoromethyl Group (-CF3): As discussed, this is a strong deactivating group and a meta-director. youtube.com

Chloro Group (-Cl): This is a deactivating group but is ortho-, para-directing due to the ability of its lone pairs to stabilize the carbocation intermediate through resonance. libretexts.org

Ethyl Ester Group (-COOEt): This is a deactivating group and a meta-director.

The positions on the aromatic ring available for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions are as follows:

Position C3: Ortho to the -CF3 group and ortho to the -COOEt group. Meta to the -Cl group.

Position C5: Para to the -CF3 group and meta to the -COOEt group. Ortho to the -Cl group.

Position C6: Meta to the -CF3 group and ortho to the -COOEt group. Para to the -Cl group.

Considering the combined influence, the trifluoromethyl and ester groups strongly direct incoming electrophiles to the position meta to them. The chloro group directs ortho and para to itself.

The -CF3 group directs to C5.

The -COOEt group directs to C3 and C5.

The -Cl group directs to C3 and C5.

All three substituents direct an incoming electrophile to position C5 . Therefore, electrophilic aromatic substitution, such as nitration or halogenation, would be expected to occur predominantly at the C5 position. However, it is important to note that the cumulative deactivating effect of all three electron-withdrawing groups makes the aromatic ring extremely electron-deficient and thus highly unreactive towards electrophilic attack. libretexts.org Harsh reaction conditions would likely be required to achieve any substitution. acs.orgyoutube.com

Detailed Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is characterized by transformations involving its principal functional groups: the ester, the chloro substituent on the aromatic ring, and the trifluoromethyl group. Mechanistic studies, while not always available for this specific molecule, can be elucidated by drawing parallels with well-understood reaction pathways for similarly substituted aromatic compounds. Key transformations include nucleophilic aromatic substitution, hydrolysis of the ester, and palladium-catalyzed cross-coupling reactions.

Reaction Pathway Elucidation

The reaction pathways of this compound are dictated by the electronic properties of its substituents. The trifluoromethyl group at the ortho position and the chloro group at the para position are strong electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring and the ester functionality.

Nucleophilic Aromatic Substitution (SNAc):

The electron-deficient nature of the aromatic ring, due to the presence of the trifluoromethyl and chloro groups, makes it susceptible to nucleophilic aromatic substitution (SNAc). This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.orgmasterorganicchemistry.comlibretexts.org.

The proposed pathway is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This is because the electron-withdrawing groups at the ortho and para positions can effectively stabilize the resulting negative charge.

Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and onto the electron-withdrawing trifluoromethyl group libretexts.orglibretexts.org.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

This pathway is favored due to the stabilization of the intermediate by the strongly electron-withdrawing trifluoromethyl group.

Ester Hydrolysis:

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid can occur under both acidic and basic conditions. The reaction follows the general mechanism of nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis: This is a saponification reaction that proceeds via a two-step mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is formed.

The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate nih.govsemanticscholar.org.

Suzuki-Miyaura Cross-Coupling:

The chloro substituent on the aromatic ring allows this compound to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling organic-chemistry.orglibretexts.org. This reaction is a powerful method for forming carbon-carbon bonds.

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the this compound, forming a palladium(II) complex.

Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid) undergoes transmetalation with the palladium(II) complex, where the organic group from the boron compound is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired cross-coupled product is eliminated, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Table 1: Summary of Reaction Pathways for this compound

TransformationReaction TypeKey IntermediateDriving Force
Substitution of ChlorineNucleophilic Aromatic Substitution (SNAc)Meisenheimer ComplexStabilization of the negative charge by electron-withdrawing groups
Ester HydrolysisNucleophilic Acyl SubstitutionTetrahedral IntermediateElectrophilicity of the carbonyl carbon
C-C Bond FormationSuzuki-Miyaura Cross-CouplingPd(II) ComplexFormation of a stable C-C bond and regeneration of the Pd(0) catalyst

Kinetic Studies and Rate Determination

Kinetics of Nucleophilic Aromatic Substitution:

The rate of nucleophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring masterorganicchemistry.com. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, ortho and para to the leaving group, significantly increases the reaction rate masterorganicchemistry.comlibretexts.org. This is because these groups stabilize the negatively charged Meisenheimer complex formed in the rate-determining step libretexts.orgmasterorganicchemistry.comlibretexts.org. Therefore, this compound is expected to undergo nucleophilic aromatic substitution at a significantly faster rate than unsubstituted chlorobenzene.

The rate law for this bimolecular reaction is expected to be: Rate = k[this compound][Nucleophile]

Kinetics of Ester Hydrolysis:

The kinetics of the hydrolysis of substituted benzoates have been studied, and the rates are influenced by the electronic nature of the substituents nih.govchemicaljournals.comresearchgate.net. Electron-withdrawing groups generally accelerate the hydrolysis of esters by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack semanticscholar.org.

For this compound, both the chloro and trifluoromethyl groups are electron-withdrawing. The trifluoromethyl group, being a particularly strong deactivating group, is expected to have a pronounced effect on the hydrolysis rate. The hydrolysis is anticipated to follow second-order kinetics, with the rate dependent on the concentrations of both the ester and the hydrolyzing agent (e.g., hydroxide ion in base-catalyzed hydrolysis).

Kinetics of Suzuki-Miyaura Cross-Coupling:

The rate of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the halide, the organoboron reagent, the palladium catalyst and ligands, and the base used libretexts.org. The oxidative addition step is often the rate-determining step in the catalytic cycle. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > F. While aryl chlorides are generally less reactive than bromides and iodides, the use of appropriate ligands on the palladium catalyst can facilitate the oxidative addition of aryl chlorides libretexts.org. The electron-withdrawing nature of the substituents on this compound can also influence the rate of oxidative addition.

Table 2: Predicted Influence of Substituents on Reaction Rates

ReactionSubstituentElectronic EffectPredicted Effect on Rate
Nucleophilic Aromatic Substitution-CF₃ (ortho), -Cl (para)Strong electron-withdrawingSignificant rate acceleration
Ester Hydrolysis-CF₃ (ortho), -Cl (para)Strong electron-withdrawingRate acceleration
Suzuki-Miyaura Coupling (Oxidative Addition)-CF₃ (ortho), -Cl (para)Electron-withdrawingMay influence the rate, but ligand choice is critical for aryl chlorides

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates and Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 4-chloro-2-(trifluoromethyl)benzoate, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum provides a clear map of the proton environments. The ethyl ester group gives rise to two distinct signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons. The methylene protons typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons appear as a triplet.

The aromatic region of the spectrum is characterized by signals from the three protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the chloro and trifluoromethyl substituents, along with the ester group, influences the chemical shifts of these protons, causing them to resonate at lower fields. The precise splitting pattern of these aromatic signals is dictated by the coupling constants between adjacent and meta-positioned protons. For instance, data from analogous compounds such as ethyl benzoate (B1203000) and its substituted derivatives show aromatic protons in the range of δ 7.2-8.1 ppm, while the ethyl group protons appear at approximately δ 4.3-4.4 ppm (quartet) and δ 1.3-1.4 ppm (triplet). rsc.orgrsc.org

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (H-3, H-5, H-6) 7.5 - 7.9 m -
-OCH₂CH₃ ~4.4 q ~7.1
-OCH₂CH₃ ~1.4 t ~7.1

Data are predicted based on analysis of structurally similar compounds.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbon is typically found in the downfield region of the spectrum, often around 164-166 ppm. rsc.org

The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group (C-2) shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbon attached to the chlorine atom (C-4) and the other aromatic carbons can be assigned based on their chemical shifts and comparison with data from related structures like methyl 4-chlorobenzoate and methyl 2-(trifluoromethyl)benzoate. rsc.orgrsc.org The ethyl group carbons, -CH₂ and -CH₃, are observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~164
C-1 (Ar) ~130
C-2 (Ar-CF₃) ~134 (q)
C-3 (Ar) ~132
C-4 (Ar-Cl) ~139
C-5 (Ar) ~125 (q)
C-6 (Ar) ~128
-CF₃ ~123 (q)
-OCH₂CH₃ ~62
-OCH₂CH₃ ~14

Data are predicted based on analysis of structurally similar compounds. rsc.orgrsc.org

¹⁹F NMR spectroscopy is a highly specific technique for characterizing the trifluoromethyl (-CF₃) group. In this compound, the three equivalent fluorine atoms of the -CF₃ group give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this singlet is a sensitive indicator of the electronic environment around the trifluoromethyl group. For aromatic trifluoromethyl groups, the signal typically appears in a well-defined region of the spectrum. For example, the ¹⁹F NMR signal for the CF₃ group in 1-chloro-4-(trifluoromethyl)benzene appears at approximately -62.77 ppm. rsc.org This provides a definitive confirmation of the presence and electronic nature of the trifluoromethyl substituent on the aromatic ring. The absence of coupling in the proton-decoupled spectrum confirms it is a CF₃ group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for unambiguously assigning the complex NMR signals and confirming the molecule's connectivity.

COSY: A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons would help to definitively assign their positions on the benzene ring.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound.

The FT-IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage, aromatic C=C stretching bands, and C-H stretching vibrations for both the aromatic and aliphatic protons.

The presence of the trifluoromethyl and chloro substituents gives rise to characteristic vibrations. The C-F stretching modes of the -CF₃ group are expected to produce strong absorption bands in the region of 1100-1350 cm⁻¹. The C-Cl stretching vibration typically appears as a band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum. The symmetric stretching of the -CF₃ group may also be Raman active. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and confident assignment of the functional groups present in the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100 3050 - 3100
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000
C=O Stretch (Ester) 1720 - 1740 1720 - 1740
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-F Stretch (CF₃) 1100 - 1350 1100 - 1350
C-O Stretch (Ester) 1000 - 1300 1000 - 1300
C-Cl Stretch 600 - 800 600 - 800

Data are predicted based on analysis of structurally similar compounds. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Validation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to validate its structure through the analysis of its fragmentation pattern. The molecular formula of the compound is C₁₀H₈ClF₃O₂, corresponding to a molecular weight of approximately 252.62 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 252. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak at m/z 254 having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for an aromatic ester. Common fragmentation patterns include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z 207, corresponding to the 4-chloro-2-(trifluoromethyl)benzoyl cation. This is often a prominent peak.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is possible if there is a gamma-hydrogen, but less likely for this specific structure.

Loss of the ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z 223.

Cleavage of the ester group: Loss of the carboethoxy group (•COOCH₂CH₃) would yield a fragment corresponding to the 4-chloro-2-(trifluoromethyl)phenyl cation at m/z 181.

Further fragmentation of these primary ions can also occur, providing a detailed fragmentation tree that helps to confirm the connectivity of the molecule. For example, the benzoyl cation fragment (m/z 207) can subsequently lose a molecule of carbon monoxide (CO) to form a fragment at m/z 179. libretexts.org The analysis of these fragmentation patterns provides conclusive evidence for the assigned structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion
252/254 [M]⁺ (Molecular Ion)
223/225 [M - C₂H₅]⁺
207/209 [M - OC₂H₅]⁺
181/183 [C₇H₃ClF₃]⁺
179/181 [M - OC₂H₅ - CO]⁺

Data are predicted based on established fragmentation patterns for similar compounds. libretexts.orgnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₈ClF₃O₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). This calculated exact mass serves as a crucial reference for confirming the identity of the synthesized compound.

Table 1: Theoretical Exact Mass and Isotopic Distribution for this compound

Molecular Ion Elemental Composition Theoretical Exact Mass (m/z) Relative Abundance (%)
[M]⁺ C₁₀H₈³⁵ClF₃O₂ 252.0165 100
[M+1]⁺ ¹³CC₉H₈³⁵ClF₃O₂ 253.0198 10.88

Data is illustrative and calculated based on natural isotopic abundances.

In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion is detected. The high resolution of the instrument allows for the differentiation of the isotopic peaks. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

Beyond the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not available, general principles of mass spectrometry suggest potential fragmentation pathways for esters and aromatic compounds.

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a stable acylium ion.

Loss of ethylene (-CH₂CH₂): A McLafferty rearrangement could lead to the elimination of ethylene.

Cleavage of the C-Cl bond: Loss of a chlorine radical.

Cleavage of the C-CF₃ bond: Loss of a trifluoromethyl radical.

The exact masses of these fragment ions can be measured with high accuracy, further confirming the structure of the parent molecule.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction as it proceeds, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.

For the synthesis of this compound, which could be prepared, for example, by the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid with ethanol (B145695), in-situ monitoring would be highly beneficial.

In-Situ FTIR Monitoring:

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the esterification can be monitored by observing changes in the infrared spectrum.

Table 2: Expected IR Vibrational Frequency Changes during the Synthesis of this compound

Functional Group Reactant/Product Characteristic Vibrational Frequency (cm⁻¹) Expected Change During Reaction
O-H stretch (broad) Carboxylic Acid 3300 - 2500 Decrease
C=O stretch Carboxylic Acid ~1710 Decrease
C=O stretch Ester ~1730 Increase

Frequencies are approximate and can vary based on the specific molecular environment.

Plotting the intensity of the ester's carbonyl peak over time would allow for the determination of the reaction rate and the point of reaction completion.

In-Situ NMR Monitoring:

Similarly, a reaction can be conducted within an NMR tube, and spectra can be acquired at regular intervals. For the esterification reaction, ¹H NMR or ¹⁹F NMR would be particularly informative.

In ¹H NMR, the disappearance of the acidic proton of the carboxylic acid and the appearance of the characteristic quartet and triplet signals of the ethyl group in the ester product would be monitored.

Table 3: Expected ¹H NMR Chemical Shift Changes during the Synthesis of this compound

Proton Environment Reactant/Product Expected Chemical Shift (ppm) Expected Change During Reaction
-COOH Carboxylic Acid 10 - 13 Disappearance
-CH₂- (quartet) Ethyl Ester ~4.4 Appearance and increase in integral

Chemical shifts are approximate and depend on the solvent and other factors.

¹⁹F NMR would show a single resonance for the -CF₃ group. While the chemical shift might not change significantly between the reactant acid and the ester product, it would be a clear marker for the presence of the trifluoromethyl-containing species. By integrating the relevant peaks in the NMR spectra over time, detailed kinetic profiles of the reaction can be constructed.

Synthesis and Investigation of Ethyl 4 Chloro 2 Trifluoromethyl Benzoate Derivatives and Analogs

Modifications of the Ester Group

The ethyl ester group of ethyl 4-chloro-2-(trifluoromethyl)benzoate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key modifications include hydrolysis, amidation, and conversion to ketones.

One of the most fundamental transformations of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 4-chloro-2-(trifluoromethyl)benzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. The resulting carboxylate salt is then acidified to yield the carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of other derivatives, particularly amides.

Amide derivatives are readily synthesized from the parent ester, often via the intermediate carboxylic acid. The carboxylic acid can be activated, for instance, by conversion to its acid chloride, which then reacts with a primary or secondary amine to form the corresponding amide. A variety of amines can be used in this reaction, leading to a wide array of N-substituted amides.

Another significant modification of the ester group is its conversion to a trifluoromethyl ketone. This can be achieved through nucleophilic trifluoromethylation using reagents like fluoroform (HCF₃) in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS). beilstein-journals.org This reaction provides a direct route to valuable trifluoromethyl ketone derivatives.

Table 1: Examples of Ester Group Modifications
Starting MaterialReagents and ConditionsProductModification Type
This compound1. NaOH (aq), Δ 2. HCl (aq)4-chloro-2-(trifluoromethyl)benzoic acidHydrolysis
4-chloro-2-(trifluoromethyl)benzoic acid1. SOCl₂ 2. R¹R²NHN,N-R¹,R²-4-chloro-2-(trifluoromethyl)benzamideAmidation
This compoundHCF₃, KHMDS, triglyme1-(4-chloro-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-oneConversion to Ketone

Substitution Pattern Variations on the Aromatic Ring

Altering the substitution pattern on the aromatic ring of this compound is a key strategy for fine-tuning the electronic and steric properties of the molecule. This can involve the introduction of additional substituents or the rearrangement of existing ones.

The synthesis of analogs with varied substitution patterns often starts from appropriately substituted precursors. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a related compound with additional fluorine substituents, has been reported starting from methyl 2,3,4,5-tetrafluorobenzoate. researchgate.net This highlights a synthetic route that could be adapted to produce analogs of this compound with different halogenation patterns.

Furthermore, the synthesis of regioisomers, such as ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate, demonstrates the possibility of rearranging the existing substituents on the aromatic ring. Such isomers can exhibit significantly different chemical and biological properties compared to the parent compound. The synthesis of these analogs typically involves multi-step sequences starting from different substituted benzene (B151609) derivatives.

Table 2: Examples of Aromatic Ring Substitution Variations
Compound NameKey Structural Difference from Parent CompoundSynthetic Precursor Example
4-chloro-2,3,5-trifluorobenzoic acidAdditional fluorine atoms at positions 3 and 5Methyl 2,3,4,5-tetrafluorobenzoate
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoateFluorine at position 4, trifluoromethyl at position 32-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoateDifferent substitution pattern and linkage to the benzoate (B1203000)4-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl chloride

Exploration of Isosteric Replacements

Isosteric replacement is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. For this compound, the chloro and trifluoromethyl groups are prime candidates for such modifications.

The trifluoromethyl group is often considered a bioisostere of a nitro group or a methyl group. For example, the replacement of an aliphatic nitro group with a trifluoromethyl group has been shown to increase metabolic stability and potency in certain bioactive molecules. This suggests that analogs of this compound where the trifluoromethyl group is replaced by a nitro group could be of interest.

Similarly, the chloro group can be considered an isostere of a methyl group. u-tokyo.ac.jp Replacing a metabolically vulnerable methyl group with a chlorine atom can block oxidation and improve the pharmacokinetic profile of a drug. Conversely, replacing the chloro group in this compound with a methyl group could also be explored to modulate its properties. Other potential isosteric replacements for the chloro group include bromine, a cyano group, or a thiol group.

Table 3: Potential Isosteric Replacements
Original GroupPotential Isosteric ReplacementRationale/Potential Impact
-CF₃-NO₂Similar electron-withdrawing properties.
-CF₃-CH(CH₃)₂ (Isopropyl)Similar steric bulk.
-Cl-CH₃Similar size, can affect metabolic stability. u-tokyo.ac.jp
-Cl-BrSimilar halogen properties, different size and electronegativity.
-Cl-CNSimilar electron-withdrawing properties.

Synthesis of Polyfunctionalized Analogs

The core structure of this compound can serve as a scaffold for the synthesis of more complex, polyfunctionalized analogs, including those containing heterocyclic rings. These modifications can lead to compounds with novel biological activities.

One approach to synthesizing such analogs is through the condensation of derivatives of the parent compound with other polyfunctional molecules. For example, substituted 2-aminobenzenethiols can be condensed with β-ketoesters in the presence of a suitable oxidizing agent to form benzothiazine derivatives. nih.gov By analogy, a suitably functionalized derivative of this compound could be used to construct novel benzothiazines.

Another strategy involves the synthesis of triazole analogs. For instance, benzoyl isothiocyanates, which can be prepared from the corresponding benzoyl chlorides, react with aminophenols to form N-aryl-N'-benzoylthioureas. These intermediates can then be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 1,2,4-triazole (B32235) derivatives. sciforum.net Applying this methodology to 4-chloro-2-(trifluoromethyl)benzoyl chloride could provide access to a range of polyfunctionalized triazole analogs.

Influence of Structural Modifications on Reactivity and Selectivity

The structural modifications discussed in the preceding sections have a profound impact on the reactivity and selectivity of the resulting molecules. These changes can be understood in terms of the electronic and steric effects of the substituents.

Modifications of the ester group directly alter the reactivity at the carbonyl carbon. For example, the hydrolysis of the ester to a carboxylic acid introduces a more nucleophilic carboxylate anion (under basic conditions) or a proton-donating carboxylic acid (under acidic conditions), opening up new reaction pathways. The conversion to an amide introduces a less electrophilic carbonyl group due to the delocalization of the nitrogen lone pair.

Variations in the substitution pattern on the aromatic ring influence the electron density of the ring and the reactivity of the ester group. The presence of electron-withdrawing groups like fluorine and trifluoromethyl generally decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. These substituents also increase the electrophilicity of the ester carbonyl group, potentially accelerating nucleophilic acyl substitution reactions. The position of these substituents is also crucial; for instance, a substituent ortho to the ester group can exert significant steric hindrance, affecting the approach of reagents and influencing the selectivity of reactions.

Isosteric replacements can also modulate reactivity. Replacing a chloro group with a methyl group, for example, would introduce an electron-donating group, which would increase the electron density of the aromatic ring and decrease the electrophilicity of the ester carbonyl. The choice of isostere can therefore be used to fine-tune the reactivity of the molecule for a specific synthetic purpose or to optimize its interaction with a biological target. The introduction of fluorine atoms can enhance binding affinity and selectivity for molecular targets, as well as improve metabolic stability.

Role of Ethyl 4 Chloro 2 Trifluoromethyl Benzoate As a Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals

The 4-chloro-2-(trifluoromethyl)phenyl scaffold, readily accessible from Ethyl 4-chloro-2-(trifluoromethyl)benzoate, is a core component of several modern agrochemicals, particularly fungicides. The compound serves as a crucial starting material for synthesizing key intermediates required for the production of potent crop protection agents.

A significant application is in the synthesis of next-generation triazole fungicides. For instance, the intermediate 4-chloro-2-trifluoromethyl-acetophenone is essential for the production of Mefentrifluconazole, the active ingredient in the fungicide Revysol®. google.combasf.com The synthesis pathway involves the conversion of 4-chloro-2-(trifluoromethyl)benzoyl chloride (derivable from the hydrolysis of the ethyl ester) into a malonate derivative, which is then hydrolyzed and decarboxylated to yield the target acetophenone (B1666503). google.com This acetophenone is a cornerstone for building the final complex structure of the fungicide.

Furthermore, the structural motif is present in the fungicide Triflumizole, which is chemically defined as N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine. nih.gov The synthesis of Triflumizole relies on the precursor 4-chloro-2-(trifluoromethyl)aniline, which can be produced from 4-chloro-2-(trifluoromethyl)benzoic acid via a Curtius or Hofmann rearrangement, highlighting another pathway where the title ester is a valuable precursor.

Table 1: Agrochemicals Derived from the 4-chloro-2-(trifluoromethyl)phenyl Scaffold

Agrochemical Type Key Intermediate
Mefentrifluconazole (Revysol®) Fungicide (Triazole) 4-chloro-2-trifluoromethyl-acetophenone

Building Block for Pharmaceutical Intermediates

In medicinal chemistry, the introduction of trifluoromethyl groups is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound is a valuable building block for creating pharmaceutical intermediates that incorporate this beneficial moiety.

The chloro-(trifluoromethyl)phenyl structure is a key component in advanced pharmaceuticals. For example, the anticancer drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group. google.com While this is a different isomer, the synthetic strategies for creating such substituted anilines and isocyanates often involve multi-step processes starting from substituted benzoic acids or their esters. google.com this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amine via rearrangement reactions, providing a key synthon for drug discovery programs.

The compound's structure also allows for the synthesis of various heterocyclic systems with potential biological activity. The ester can be converted to the corresponding benzoyl chloride, which can react with binucleophiles to form heterocycles like quinazolinones, a class of compounds known for a wide range of pharmacological effects. nih.gov

Utility in the Development of Advanced Materials

The unique electronic and steric properties imparted by the chloro and trifluoromethyl substituents make this compound and its derivatives valuable in the field of materials science, particularly for the synthesis of liquid crystals.

Research has demonstrated that molecules containing benzoate (B1203000) esters and trifluoromethyl groups are important components in the design of liquid crystal materials. researchgate.netbiointerfaceresearch.com These groups influence critical properties such as dielectric anisotropy, mesophase behavior, and thermal stability. beilstein-journals.orgmdpi.com A key intermediate, 4-chloro-2-trifluoromethyl-acetophenone, which is used in the synthesis of the fungicide Revysol®, is also explicitly cited as an important raw material for liquid crystal materials. google.com Given that this acetophenone can be synthesized from the corresponding benzoyl malonate, which in turn is derived from the acid chloride of 4-chloro-2-(trifluoromethyl)benzoic acid, the title ethyl ester stands as a direct and valuable precursor in the production chain of these advanced materials.

Table 2: Application in Materials Science

Material Class Key Intermediate Role of Substituents

Integration into Multi-Step Synthetic Sequences

This compound is frequently employed as a key component in multi-step synthetic sequences designed to build complex target molecules. Its utility stems from the ability to selectively transform its functional groups in a controlled order.

A representative example is the synthesis of diethyl 2-(4-chloro-2-trifluoromethylbenzoyl)malonate, a crucial precursor for agrochemicals and materials. google.com In this sequence, the process begins with the conversion of 4-chloro-2-(trifluoromethyl)benzoic acid (from the hydrolysis of the title ester) into its acid chloride. This activated intermediate then undergoes a condensation reaction with diethyl malonate in the presence of a base.

Reaction Sequence:

Hydrolysis: this compound is hydrolyzed to 4-chloro-2-(trifluoromethyl)benzoic acid.

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form 4-chloro-2-(trifluoromethyl)benzoyl chloride.

Condensation: The benzoyl chloride reacts with the enolate of diethyl malonate to form diethyl 2-(4-chloro-2-trifluoromethylbenzoyl)malonate. google.com

This sequence demonstrates how the ester is integrated into a longer synthetic plan, acting as a stable precursor that is activated in a subsequent step to facilitate carbon-carbon bond formation. The order of these reactions is critical to the successful construction of the more complex intermediate. lumenlearning.com

Strategies for Streamlined Access to Complex Molecular Architectures

The specific arrangement of substituents on the this compound ring enables advanced synthetic strategies that can streamline the synthesis of complex, highly substituted aromatic compounds. One of the most powerful of these strategies is Directed ortho-Metalation (DoM).

In DoM, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), complexes with a strong organolithium base. wikipedia.orgorganic-chemistry.org This interaction acidifies the protons at the ortho position, allowing for selective deprotonation and subsequent reaction with an electrophile. uwindsor.ca The ester group of this compound can potentially serve as a DMG, directing metalation to the C3 position. This would provide a streamlined route to 1,2,3,5-tetrasubstituted benzene (B151609) derivatives, which are often challenging to synthesize via classical electrophilic aromatic substitution methods due to conflicting directing effects.

Hypothetical DoM Strategy:

Directed Metalation: Treatment of this compound with a strong base like lithium diisopropylamide (LDA) would selectively deprotonate the C3 position, forming an aryllithium intermediate.

Electrophilic Quench: This intermediate can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO2), installing a new substituent specifically at the C3 position.

This strategy leverages the existing functionality of the molecule to control the regioselectivity of further substitutions, providing a highly efficient and streamlined pathway to complex molecular architectures that would otherwise require lengthy and less efficient synthetic routes. harvard.edu

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. For the synthesis of esters like Ethyl 4-chloro-2-(trifluoromethyl)benzoate, a key area of development is the use of biocatalysis. Lipase-catalyzed reactions, for example, offer a green alternative to traditional chemical catalysis for ester synthesis. mdpi.com These enzymatic methods can be performed under mild conditions, often in greener solvents like methanol, leading to high yields and easier control of the reaction process. mdpi.com

Future research could focus on identifying or engineering specific enzymes for the efficient esterification of 4-chloro-2-(trifluoromethyl)benzoic acid. Furthermore, the integration of enzymatic processes with continuous-flow systems represents a significant step towards sustainable production. researchgate.net Other green chemistry techniques, such as microwave-assisted or ultrasound-assisted synthesis, could also be explored to accelerate reaction times and improve energy efficiency.

Catalytic Innovations for Selective Transformations

Catalysis is at the heart of efficient chemical synthesis. While the esterification of the precursor, 4-chloro-2-(trifluoromethyl)benzoic acid, can be achieved with simple acid catalysts like sulfuric acid, there is considerable room for innovation. nih.gov One avenue of research involves the development of novel solid acid catalysts. These materials can simplify product purification, as the catalyst can be easily filtered off, and can be designed for reuse, aligning with green chemistry principles.

Furthermore, the synthesis of the precursor acid itself can be improved through catalysis. For instance, methods involving catalysts such as magnesium acetate and cobalt acetate have been patented for the synthesis of 2-chloro-4-trifluoromethylbenzoic acid. google.com Future work could focus on discovering more efficient and selective catalysts for this and other transformations, potentially enabling direct C-H functionalization or other late-stage modifications of the molecule. This would allow for the rapid creation of analogues for screening in drug discovery and materials science.

Integration with Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of compounds like this compound. Microreactors, with their small dimensions, provide superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions.

The synthesis of various esters has been successfully adapted to continuous-flow conditions, often resulting in significantly shorter reaction times compared to batch processes. researchgate.netacs.org For example, a reaction that might take hours in a batch reactor could potentially be completed in minutes or even seconds in a flow system. nih.gov The application of flow chemistry to the synthesis of this compound could lead to a more efficient and scalable manufacturing process. scielo.br This is particularly relevant for producing pharmaceutical intermediates where consistency and quality are critical. A continuous process for a related compound, ethyl 4-chloroacetoacetate, has already been developed, demonstrating the feasibility of this approach for similar structures. google.com

Parameter Batch Processing Flow Chemistry / Microreactors Potential Advantage in Flow
Heat Transfer Limited by surface area-to-volume ratioHigh surface area-to-volume ratioEnhanced safety, better temperature control
Mass Transfer Often limited by stirring efficiencyEfficient mixing through diffusionHigher reaction rates, improved yields
Reaction Time Typically hoursSeconds to minutesIncreased throughput, process intensification
Scalability Often requires re-optimization"Scaling-out" by running reactors in parallelMore straightforward and predictable scale-up
Safety Large volumes of hazardous materialsSmall reaction volumes at any given timeMinimized risk of runaway reactions

Application of Machine Learning in Reaction Prediction and Optimization

Exploration of New Reactivity Modes and Synthetic Pathways

The unique arrangement of functional groups on this compound offers a rich platform for exploring new chemical reactions. The presence of a chloro-substituent opens the door to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the diversification of the core structure, which is a key strategy in the development of new pharmaceuticals and materials. nbinno.com

Q & A

Basic Research Questions

Q. How is reaction completion monitored during the synthesis of Ethyl 4-chloro-2-(trifluoromethyl)benzoate?

  • Methodological Answer : Thin-layer chromatography (TLC) is used with specific eluent systems (e.g., chloroform:ethyl acetate, 2:1 ratio). Reaction completion is confirmed by the disappearance of the starting material’s spot (Rf value). Purity is validated using multiple eluents (e.g., hexane-ethyl acetate, hexane-ethanol) and melting point analysis to ensure a single product .

Q. What analytical techniques are used to confirm the purity of this compound?

  • Methodological Answer :

  • TLC : Employed with ≥3 eluent systems to confirm homogeneity.
  • Melting Point : Sharp melting range indicates purity.
  • Advanced Methods : High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry (MS) for trace impurity detection. Reference standards (e.g., benzoic acid derivatives) are critical for calibration .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl, chloro groups).
  • Mass Spectrometry : Exact mass analysis (e.g., 246.0252 for related analogs) validates molecular formula .
  • Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) and C-F stretches.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low yields in multi-step reactions?

  • Methodological Answer :

  • Intermediate Stabilization : Use boronate esters (e.g., 4-chloro-2-(dioxaborolanyl)benzoate derivatives) to improve coupling efficiency .
  • Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
  • Reaction Monitoring : Real-time FTIR or inline MS detects intermediates, enabling rapid adjustments .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing chloro with cyano groups) using in vitro assays.
  • Computational Docking : Predict binding affinity to targets like COX-2 or pyridinyl receptors. For example, trifluoromethyl groups enhance hydrophobic interactions in enzyme pockets .
  • Meta-Analysis : Aggregate data from patents and journals to identify trends (e.g., EC50_{50} variability due to stereochemistry) .

Q. How are impurities profiled and controlled during scale-up synthesis?

  • Methodological Answer :

  • Impurity Mapping : Use LC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives).
  • Process Analytical Technology (PAT) : Implement in-line UV/Vis spectroscopy to monitor reaction kinetics.
  • Reference Standards : Leverage certified materials (e.g., benzoate hydrochlorides) for quantification .

Q. What computational methods validate spectroscopic data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and IR spectra for comparison with experimental data.
  • Mass Spectral Libraries : Cross-reference with NIST databases (e.g., exact mass 246.0811 for chlorinated analogs) .
  • Molecular Dynamics : Model solvation effects on spectral properties.

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